molecular formula C15H13Cl2NO3 B2394241 4-chloro-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol CAS No. 1232826-99-1

4-chloro-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol

Cat. No.: B2394241
CAS No.: 1232826-99-1
M. Wt: 326.17
InChI Key: RCQOXPDGDOZNLS-QGMBQPNBSA-N
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Description

4-chloro-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of chloro, methoxy, and phenol groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol typically involves the condensation of 4-chloro-2,5-dimethoxyaniline with 4-chloro-2-hydroxybenzaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium thiolate are commonly employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and anilines.

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-chloro-2-[(4-chloro-2,5-dimethoxyphenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c1-20-14-7-12(15(21-2)6-11(14)17)18-8-9-5-10(16)3-4-13(9)19/h3-8,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQOXPDGDOZNLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N=CC2=C(C=CC(=C2)Cl)O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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